methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1021230-45-4
VCID: VC11960242
InChI: InChI=1S/C21H17N3O3S/c1-26-18-5-3-4-15(10-18)19-13-28-20(24-19)16(11-22)12-23-17-8-6-14(7-9-17)21(25)27-2/h3-10,12-13,23H,1-2H3/b16-12+
SMILES: COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol

methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

CAS No.: 1021230-45-4

Cat. No.: VC11960242

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate - 1021230-45-4

Specification

CAS No. 1021230-45-4
Molecular Formula C21H17N3O3S
Molecular Weight 391.4 g/mol
IUPAC Name methyl 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChI InChI=1S/C21H17N3O3S/c1-26-18-5-3-4-15(10-18)19-13-28-20(24-19)16(11-22)12-23-17-8-6-14(7-9-17)21(25)27-2/h3-10,12-13,23H,1-2H3/b16-12+
Standard InChI Key JEWKQRDADKEJPH-FOWTUZBSSA-N
Isomeric SMILES COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N
SMILES COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N
Canonical SMILES COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N

Introduction

Methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound that falls under the category of substituted benzoate esters. It incorporates various functional groups, including a cyano group and a thiazole moiety, which are significant in medicinal chemistry for their biological activities. This compound is synthesized through multi-step organic reactions, often involving the use of specific reagents and catalysts.

Synthesis and Characterization

The synthesis of methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves several key steps, including the formation of the thiazole ring and its subsequent coupling with the benzoate moiety. The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity.

Potential Applications

Compounds with similar structures to methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate may exhibit activity against certain cancer cell lines or pathogens by inhibiting specific signaling pathways or enzymatic activities. The presence of a cyano group and a thiazole ring suggests potential biological activity, which could be explored in further research.

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